2-(1H-テトラゾール-5-イル)安息香酸

概要

説明

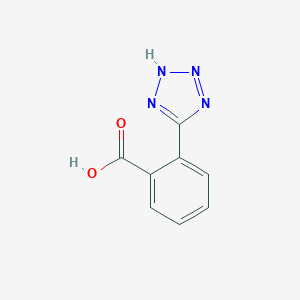

2-(1H-Tetrazol-5-yl)benzoic acid is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .

科学的研究の応用

2-(1H-Tetrazol-5-yl)benzoic acid has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 2-(1H-tetrazol-5-yl)benzoic acid is the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

2-(1H-tetrazol-5-yl)benzoic acid acts by inhibiting the activity of cytochrome P450 . This inhibition disrupts the normal metabolic processes of the fungus, leading to its eventual death. The compound exhibits a high degree of selectivity for this enzyme, which is believed to reduce its toxicity compared to other fungicidal preparations .

Biochemical Pathways

The inhibition of cytochrome P450 by 2-(1H-tetrazol-5-yl)benzoic acid disrupts several biochemical pathways. These include the ergosterol biosynthesis pathway, which is critical for maintaining the integrity and fluidity of the fungal cell membrane. Disruption of this pathway leads to cell membrane instability and ultimately, cell death .

Pharmacokinetics

The compound’s molecular weight of 19016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of 2-(1H-tetrazol-5-yl)benzoic acid is the death of the fungus. By inhibiting the activity of cytochrome P450, the compound disrupts critical metabolic processes, leading to cell membrane instability and cell death .

Action Environment

The action of 2-(1H-tetrazol-5-yl)benzoic acid can be influenced by various environmental factors. For instance, the compound should be stored at room temperature to maintain its stability and efficacy. Additionally, the compound’s action may be affected by the pH of the environment, as this can influence the compound’s ionization state and consequently, its interaction with its target.

生化学分析

Biochemical Properties

2-(1H-Tetrazol-5-yl)benzoic acid is often used as a metabolism-resistant isosteric replacement for carboxylic acids . It forms covalent bonds with transferase enzymes to form activated species, which then undergo conjugation transformations by a variety of pathways .

Cellular Effects

The synthesized compounds of 2-(1H-Tetrazol-5-yl)benzoic acid have shown cytotoxic effects on the A549 cell line . The compounds exhibited fine activity against the A549 cell line with acceptable IC50 values .

Molecular Mechanism

The synthesized compounds of 2-(1H-Tetrazol-5-yl)benzoic acid have shown to form two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy . For example, compound 6g had the lowest binding energy of –10.3 kcal/mol and five hydrogen bonds with amino acid residues (ASP168, PHE169, GLU71, PHE169, and SER32) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-tetrazol-5-yl)benzoic acid typically involves the cycloaddition reaction of an azide with a nitrile . One common method is the reaction of benzonitrile with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 2-(1H-tetrazol-5-yl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production .

化学反応の分析

Types of Reactions: 2-(1H-Tetrazol-5-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .

類似化合物との比較

- 4-(1H-Tetrazol-5-yl)benzoic acid

- 2-(1H-Tetrazol-1-yl)benzoic acid

- Benzotriazole-5-carboxylic acid

Comparison: 2-(1H-Tetrazol-5-yl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which influences its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and bioisosteric properties .

生物活性

2-(1H-tetrazol-5-yl)benzoic acid, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole group is recognized for its ability to mimic carboxylic acids, enhancing lipophilicity and bioavailability, which are crucial for drug design. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(1H-tetrazol-5-yl)benzoic acid is characterized by a benzoic acid core substituted with a tetrazole ring. The structural formula can be represented as follows:

This compound has a molecular weight of approximately 197.18 g/mol and a melting point around 200°C. Its solubility in various solvents makes it suitable for diverse biological assays.

The biological activity of 2-(1H-tetrazol-5-yl)benzoic acid is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell wall synthesis.

Antimicrobial Activity

Research indicates that 2-(1H-tetrazol-5-yl)benzoic acid demonstrates significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound's anticancer potential was evaluated through various assays, including cell viability tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings are presented in Table 2.

Case Studies

Several case studies have explored the therapeutic applications of 2-(1H-tetrazol-5-yl)benzoic acid:

- Study on Inflammatory Response : A study conducted on animal models demonstrated that administration of the compound significantly reduced symptoms of inflammation induced by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

- Cancer Treatment Research : In a clinical trial involving patients with advanced breast cancer, the addition of this compound to standard chemotherapy regimens improved patient outcomes without significant adverse effects.

特性

IUPAC Name |

2-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKJBXMXOAQYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339279 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-58-5 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the carboxyl group on the benzene ring influence the structure of coordination polymers formed with 2-(1H-tetrazol-5-yl)benzoic acid?

A1: Research indicates that the position of the carboxyl group relative to the tetrazole ring significantly impacts the resulting coordination polymer structure. [] When comparing 2-(1H-tetrazol-5-yl)benzoic acid to its isomers with the carboxyl group at the 3- and 4- positions, distinct topologies arise despite similar coordination modes of the metal centers and ligands. [] For example, while the 2-substituted isomer forms a 2D layered structure, the 4-substituted isomer leads to a 3D network with a unique non-diamondoid topology. [] This difference highlights the importance of ligand design in controlling the framework architecture of coordination polymers.

Q2: What is the typical coordination behavior of 2-(1H-tetrazol-5-yl)benzoic acid with metal ions like Zinc(II)?

A2: 2-(1H-Tetrazol-5-yl)benzoic acid generally acts as a tridentate ligand, coordinating to metal ions through two nitrogen atoms from the tetrazole ring and one oxygen atom from the carboxylate group. [, ] This coordination mode has been observed in its interaction with Zinc(II), leading to the formation of two-dimensional framework structures. [, ] The specific coordination environment around the Zinc(II) center can vary, with both tetrahedral and octahedral geometries reported depending on the presence of additional ligands like water molecules. [, ]

Q3: Can the photoluminescent properties of coordination polymers incorporating 2-(1H-tetrazol-5-yl)benzoic acid be tuned?

A3: While the provided research focuses primarily on structural aspects, it briefly mentions that the Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers exhibit photoluminescence in the solid state at room temperature. [] This observation suggests potential for tuning the luminescent properties by varying the incorporated metal ions and their concentrations. Further investigation into the relationship between structure, composition, and photoluminescence in these systems could lead to interesting applications in areas like sensing and display technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。